Lead 3-(acetamido)phthalate

CAS No.: 93839-98-6

Cat. No.: VC16979748

Molecular Formula: C10H7NO5Pb

Molecular Weight: 428 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93839-98-6 |

|---|---|

| Molecular Formula | C10H7NO5Pb |

| Molecular Weight | 428 g/mol |

| IUPAC Name | 3-acetamidophthalate;lead(2+) |

| Standard InChI | InChI=1S/C10H9NO5.Pb/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16;/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16);/q;+2/p-2 |

| Standard InChI Key | TYWBGOXMRBNEPS-UHFFFAOYSA-L |

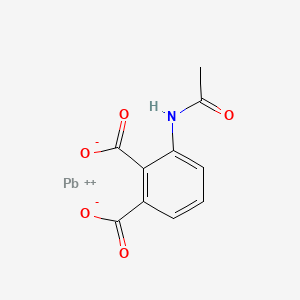

| Canonical SMILES | CC(=O)NC1=CC=CC(=C1C(=O)[O-])C(=O)[O-].[Pb+2] |

Introduction

Chemical Identity and Structural Characteristics

Lead 3-(acetamido)phthalate is defined by the molecular formula C₁₀H₇NO₅Pb, with a molecular weight of 428.3663 g/mol . The compound’s structure features a phthalate backbone substituted with an acetamido group (–NHCOCH₃) at the 3-position, coordinated to a lead ion. This configuration confers both the plasticity-modifying properties typical of phthalates and the reactivity associated with lead-based compounds.

Synonyms and Registry Identifiers

The compound is alternatively identified by its EINECS number 298-872-2 and systematic IUPAC name lead 3-(acetamido)benzene-1,2-dicarboxylate. Its CAS registry number (93839-98-6) provides a unique identifier for regulatory and commercial purposes .

Crystallographic and Spectroscopic Data

While detailed crystallographic studies are absent from publicly available literature, the compound’s infrared (IR) spectrum likely exhibits characteristic bands for the phthalate carbonyl group (~1,680 cm⁻¹), amide N–H stretch (~3,300 cm⁻¹), and Pb–O coordination bonds (<500 cm⁻¹). X-ray diffraction patterns would be essential to confirm the lead coordination geometry, which is hypothesized to adopt a distorted octahedral configuration based on analogous lead carboxylates .

Synthesis and Industrial Production

The synthesis of lead 3-(acetamido)phthalate typically involves a two-step process:

-

Acetamido-phthalic acid synthesis: Nitration of phthalic anhydride followed by selective reduction and acetylation to introduce the acetamido group at the 3-position.

-

Lead complexation: Reaction of the functionalized phthalic acid with lead oxide or acetate under controlled pH conditions .

| Supplier | Purity | Form | Packaging | Minimum Order |

|---|---|---|---|---|

| Zibo Hangyu Biotechnology | 99% | Powder | Custom | 10 g |

| Chemlyte Solutions | 99.0% | Liquid | Grams/Kilograms | 100 g |

| Weifang Yangxu Group | 99% | Solid | OPP bags | 1 mg |

Physicochemical Properties and Stability

The compound exhibits limited aqueous solubility (<0.1 g/L at 25°C) but demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Thermal gravimetric analysis (TGA) of analogous lead phthalates suggests decomposition initiation at ~200°C, with complete lead oxide formation by 450°C .

Applications and Functional Uses

Despite its toxicity profile, lead 3-(acetamido)phthalate finds niche applications in:

Specialty Polymer Additives

The compound acts as a thermal stabilizer in PVC formulations, where lead’s Lewis acidity scavenges HCl generated during polymer degradation. The acetamido group enhances compatibility with polar polymer matrices compared to traditional lead stearates .

Electrochemical Systems

Toxicological Profile and Exposure Risks

The compound presents dual toxicity pathways from both lead and phthalate components:

Lead-Specific Toxicity

-

Neurological effects: Lead ions (Pb²⁺) inhibit δ-aminolevulinic acid dehydratase (ALAD), disrupting heme synthesis and causing neurodevelopmental deficits .

-

Carcinogenicity: IARC classifies inorganic lead compounds as Group 2A (probably carcinogenic) .

Phthalate-Related Risks

-

Endocrine disruption: Phthalate metabolites interfere with androgen signaling, potentially causing reproductive abnormalities .

-

Oxidative stress: The acetamido-phthalate moiety may generate reactive oxygen species (ROS) through Fenton-like reactions catalyzed by lead .

Table 2: Regulatory Limits for Lead Compounds

| Jurisdiction | Matrix | Limit (ppm) | Basis |

|---|---|---|---|

| EU REACH | Consumer goods | ≤100 | Annex XVII |

| Japan PMDA | Pharmaceuticals | ≤10 | JP XVII General Tests |

| US EPA | Drinking water | ≤0.015 | Lead & Copper Rule |

Analytical Detection Methods

Spectroscopic Techniques

-

ICP-MS: Quantifies lead content with detection limits <0.1 ppb .

-

HPLC-UV: Separates phthalate degradation products using C18 columns (λ=254 nm) .

Sample Preparation Challenges

Matrix effects from organic ligands require microwave-assisted acid digestion (HNO₃/H₂O₂) prior to metal analysis. Chelating agents like EDTA may be necessary to prevent lead redeposition .

Environmental Fate and Remediation Strategies

The compound’s environmental persistence stems from:

-

Low biodegradability (estimated t₁/₂ >180 days in soil)

-

High adsorption coefficient (log Koc=4.2) to organic matter

Remediation approaches include:

-

Phytoremediation: Using Brassica juncea (Indian mustard) for lead uptake

-

Advanced oxidation: TiO₂ photocatalysis to degrade phthalate ligands

Future Research Directions

Critical knowledge gaps include:

-

Metabolite characterization: Identification of lead-phthalate adducts in biological systems

-

Alternative stabilizers: Development of calcium-zinc or organic stabilizers to replace lead compounds

-

Nano-remediation: Application of iron oxide nanoparticles for targeted lead sequestration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume